2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide
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Description
2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide, also known as ITA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ITA is a small molecule that belongs to the class of indole-based compounds, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Indole Derivatives in Pharmacological Research
Indole derivatives, due to their prevalence in natural products and pharmaceuticals, have been extensively studied for their pharmacological properties. Research has focused on exploring their potential as therapeutic agents, particularly in cancer treatment and as modulators of biological pathways. For example, pyrrolobenzimidazoles, which include indole-based frameworks, have shown promise as antitumor agents, offering advantages over other similar agents through mechanisms such as DNA intercalation and topoisomerase II inhibition (E. B. Skibo, 1998). Moreover, tetrahydrocarbazoles, another class of indole alkaloids, have been recognized for their significant anticancer potential across various cancer cell lines, mediated through diverse biological pathways (Nitin Kumar & Pankaj Gupta, 2022).
Thiazole Derivatives in Medicinal Chemistry
Thiazole derivatives are another class of compounds with broad medicinal applications. They have been found in various drugs acting as diuretics, antiepileptics, and antipsychotics, among others. Research into sulfonamides, which can contain thiazole groups, has identified novel drugs with significant antitumor activity. This research underscores the versatility of thiazole derivatives in drug development, highlighting their role in targeting various biochemical pathways (F. Carta, A. Scozzafava, & C. Supuran, 2012).
properties
IUPAC Name |
2-indol-1-yl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c17-12(15-13-14-6-8-18-13)9-16-7-5-10-3-1-2-4-11(10)16/h1-8H,9H2,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOGHEMVYRQSJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide |
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